Deacetyl Ketoconazole-d8: A Comprehensive Technical Guide for Bioanalytical Applications
Deacetyl Ketoconazole-d8: A Comprehensive Technical Guide for Bioanalytical Applications
Abstract: This technical guide provides an in-depth exploration of Deacetyl Ketoconazole-d8, an essential tool for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology. As the deuterated internal standard for the primary active metabolite of ketoconazole, its correct application is paramount for generating accurate and reproducible bioanalytical data. This document moves beyond a simple datasheet to offer a detailed examination of its chemical properties, structural nuances, and a field-proven, step-by-step protocol for its use in LC-MS/MS-based quantification, complete with the scientific rationale behind each procedural choice.
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis
In modern quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation but a cornerstone of robust method development.[1][2] SIL-ISs, such as Deacetyl Ketoconazole-d8, are analogues of the analyte of interest that are chemically identical in structure and physicochemical properties but differ in mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1]
The fundamental principle behind their efficacy lies in the concept of isotope dilution.[1] By introducing a known quantity of the SIL-IS to a biological sample at the earliest stage of preparation, it undergoes the exact same experimental variations as the endogenous analyte.[1] This includes degradation, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification that would be otherwise unattainable.[1] Deacetyl Ketoconazole is the major and biologically active metabolite of the widely used antifungal agent, Ketoconazole. Therefore, its accurate measurement is critical for comprehensive pharmacokinetic and drug metabolism studies.
Chemical Properties and Structure of Deacetyl Ketoconazole-d8
Deacetyl Ketoconazole-d8 is the deuterated form of Deacetyl Ketoconazole, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution is the key to its function as an internal standard.
Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₁₈D₈Cl₂N₄O₃ | [3][4][5][6] |
| Exact Mass | 497.44 g/mol | [3][4][5][6] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile | [8] |
| Storage Conditions | -20°C for long-term storage | [9] |
| CAS Number | 1346602-18-3 | [3][4][5] |
Molecular Structure
The structure of Deacetyl Ketoconazole is complex, featuring a dichlorophenyl group, an imidazole ring, and a piperazine moiety, all interconnected by a dioxolane and ether bridge.[10] The "-d8" designation signifies the replacement of eight hydrogen atoms with deuterium, typically on the piperazine ring to ensure isotopic stability and prevent back-exchange during sample processing and analysis.
Caption: Molecular structure of Deacetyl Ketoconazole-d8.
Practical Application: A Validated LC-MS/MS Protocol for Quantification in Human Plasma
This section details a robust and reproducible protocol for the quantification of Deacetyl Ketoconazole in human plasma, employing Deacetyl Ketoconazole-d8 as the internal standard.
Experimental Workflow Overview
The workflow is designed for high-throughput analysis, balancing efficiency with analytical rigor.
Caption: High-level workflow for bioanalysis.
Detailed Step-by-Step Methodology
3.2.1. Reagents and Materials
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Human plasma (K₂EDTA)
-
Deacetyl Ketoconazole analytical standard
-
Deacetyl Ketoconazole-d8 internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
96-well deep-well plates and sealing mats
-
Refrigerated centrifuge with plate rotor
3.2.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Deacetyl Ketoconazole and Deacetyl Ketoconazole-d8 in methanol.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the Deacetyl Ketoconazole stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and QCs at various concentrations.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Deacetyl Ketoconazole-d8 stock solution in 50:50 acetonitrile/water.
3.2.3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 96-well deep-well plate.
-
Add 25 µL of the IS working solution to all wells except for the blank matrix.
-
To induce protein precipitation, add 200 µL of acetonitrile to each well.
-
Seal the plate and vortex vigorously for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a new 96-well plate for analysis.
3.2.4. LC-MS/MS Instrumental Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 1.5 minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Deacetyl Ketoconazole: 489.3 → [Product Ion m/z]
-
Deacetyl Ketoconazole-d8: 497.4 → [Product Ion m/z]
-
Scientific Rationale for Methodological Choices
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Protein Precipitation with Acetonitrile: This is a rapid, cost-effective, and high-throughput method for removing the bulk of proteins from plasma.[11][12][13][14] Acetonitrile is highly efficient at denaturing and precipitating proteins, resulting in a clean supernatant for injection.[11][14]
-
Reversed-Phase C18 Column: C18 columns are the workhorse of bioanalytical chromatography due to their versatility and ability to retain and separate a wide range of small molecules like Deacetyl Ketoconazole based on hydrophobicity.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase serves to protonate the analyte and its internal standard. This enhances their ionization efficiency in the positive ESI source, leading to improved sensitivity.
-
Deuterated Internal Standard: The use of a deuterated standard is critical. Its near-identical retention time to the analyte ensures that both compounds experience the same matrix effects during elution and ionization. The mass difference of +8 Da provides a clear distinction in the mass spectrometer, preventing signal overlap.
Data Analysis and Interpretation
The quantification of Deacetyl Ketoconazole relies on the ratio of the chromatographic peak area of the analyte to that of the internal standard. This ratio is plotted against the known concentrations of the prepared calibration standards to generate a linear regression curve. The concentration of Deacetyl Ketoconazole in the unknown samples is then interpolated from this curve.
Logical Framework for Quantification
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